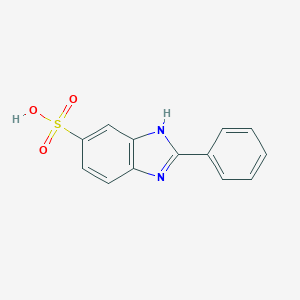
Tempocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tempocholine is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tempocholine typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. The oxidation can be carried out using various oxidizing agents such as sodium hypochlorite or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Tempocholine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, ascorbic acid.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted nitroxide radicals.
科学的研究の応用
Tempocholine has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, including protein folding and conformational changes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the stabilization of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Tempocholine involves its stable free radical nature. The nitroxide radical can interact with other radicals, effectively scavenging them and preventing oxidative damage. This property makes it useful as an antioxidant. Additionally, its ability to participate in redox reactions allows it to act as a catalyst in various chemical processes .
類似化合物との比較
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another stable nitroxide radical used in similar applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Uniqueness: Tempocholine is unique due to its specific structure, which imparts distinct properties such as enhanced stability and solubility in various solvents. This makes it particularly useful in applications requiring stable free radicals.
特性
IUPAC Name |
2-hydroxyethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N2O2/c1-12(2)9-11(15(5,6)7-8-16)10-13(3,4)14(12)17/h11,16-17H,7-10H2,1-6H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJJSRCJLCRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N2O2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary application of Tempocholine in membrane research?
A1: this compound is primarily used as a spin label in electron spin resonance (ESR) spectroscopy to study the properties and dynamics of biological membranes [, , , ]. Its water-soluble nature makes it particularly useful for probing the hydrophilic regions of membranes.
Q2: How does this compound interact with lipid membranes?
A2: Being a charged, hydrophilic molecule, this compound partitions preferentially into the aqueous phase and interacts with the polar headgroup regions of lipid bilayers [, ]. It does not readily penetrate the hydrophobic core of the membrane, making it a valuable probe for studying membrane surface properties.
Q3: Can this compound be used to study membrane permeability?
A3: Yes, this compound's ability to be entrapped within liposomes and its sensitivity to changes in membrane integrity make it a useful tool for studying membrane permeability [, , , ]. The release of this compound from liposomes can be monitored via ESR, providing insights into factors influencing membrane leakage, such as lipid composition, presence of proteins, or external stimuli.
Q4: Can this compound be used to study membrane interactions with proteins?
A5: Yes, this compound has been used to study the interaction of membrane-associated proteins with lipid bilayers [, ]. For instance, the interaction of erythrocyte membrane protein band 4.1 with phosphatidylserine-containing liposomes was investigated by monitoring this compound release []. The study revealed that band 4.1 binding to the liposomes increased membrane permeability to this compound, suggesting a perturbation of the bilayer structure upon protein interaction.
Q5: What is the significance of using this compound in conjunction with hyposmotic stress in red blood cell studies?
A6: Researchers have employed this compound in combination with hyposmotic stress to investigate the effects of aging on red blood cells []. By subjecting erythrocytes to solutions of varying osmolarities in the presence of this compound, they observed differences in the amount of spin label entrapped within resealed ghosts. This technique provided insights into alterations in membrane properties and the ability of red blood cells to withstand osmotic changes during aging.
Q6: How have researchers employed this compound to study immune responses to membrane-associated antigens?
A7: this compound has proven valuable in spin membrane immunoassays designed to detect antibodies against membrane-bound antigens [, , ]. In these assays, target antigens are incorporated into liposomes containing this compound. Upon antibody binding and complement activation, the liposomes are lysed, leading to the release of the spin label. This release, detectable by ESR, serves as a measure of antibody presence and activity.
Q7: What insights into cholesterol's role in membranes have been gained using this compound?
A8: Studies utilizing this compound have shed light on the influence of cholesterol on oxygen transport in membranes [, ]. Researchers observed that cholesterol reduces oxygen transport in the headgroup region and near the membrane surface but has minimal effect on transport in the bilayer's center []. This suggests that cholesterol's condensing effect on membrane packing is more pronounced in the headgroup region, influencing the diffusion of small molecules like oxygen.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

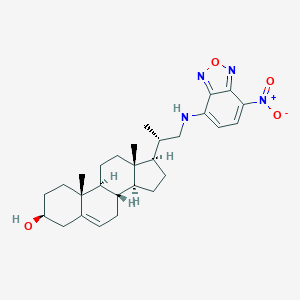
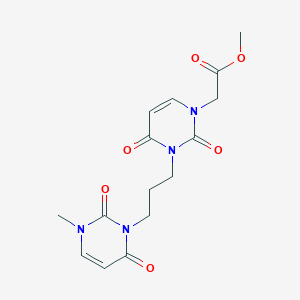
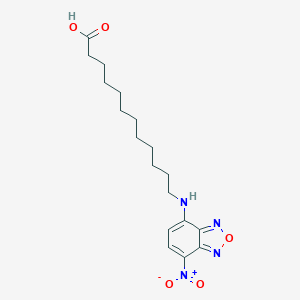
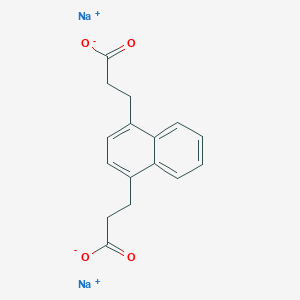
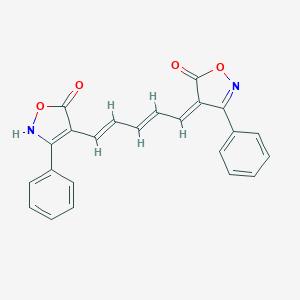
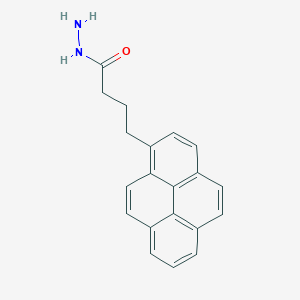
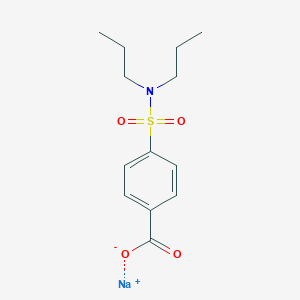
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
